

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopentane

Cat. No.: B190018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **(2-Bromoethyl)cyclopentane** (CAS No. 18928-94-4), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental work.

Chemical and Physical Properties

(2-Bromoethyl)cyclopentane is a primary bromoalkane that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.^[1] Its utility stems from the reactive bromoethyl side chain, which allows for a variety of chemical transformations.^[2] While extensive experimental data on its physical properties is not readily available in the literature, the following table summarizes key known and computed information.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Br	--INVALID-LINK--
Molecular Weight	177.08 g/mol	--INVALID-LINK--
Physical Form	Solid, semi-solid, or liquid	--INVALID-LINK--
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Flash Point	Data not available	
Storage Temperature	2-8°C, sealed in a dry environment	--INVALID-LINK--

Hazard Identification and Safety Precautions

(2-Bromoethyl)cyclopentane is classified as a hazardous chemical and requires careful handling to minimize exposure and risk.

GHS Classification

Hazard Class	Category	Hazard Statement
Flammable Liquids	4	H227: Combustible liquid
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation

Source: --INVALID-LINK--

Precautionary Statements

Prevention:

- Wash face, hands, and any exposed skin thoroughly after handling.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.

Response:

- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Storage:

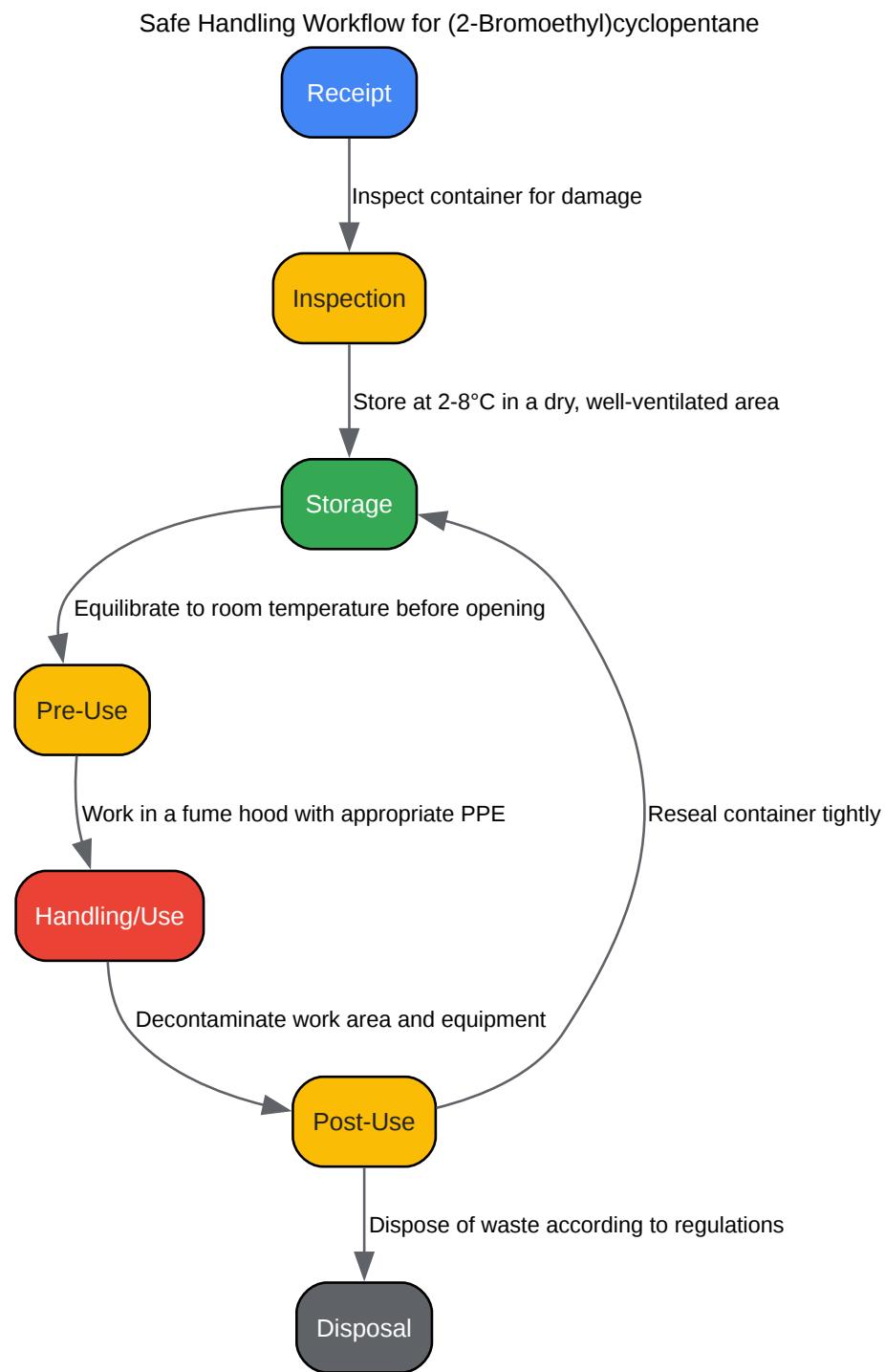
- Store in a well-ventilated place. Keep container tightly closed.
- Store locked up.

Disposal:

- Dispose of contents/container to an approved waste disposal plant.

Source: --INVALID-LINK--

Personal Protective Equipment (PPE) and Engineering Controls


Strict adherence to the following PPE and engineering controls is mandatory to ensure personal safety.

Protection Type	Required Equipment	Specifications and Rationale
Engineering Controls	Certified Chemical Fume Hood	All work must be performed in a well-ventilated laboratory inside a certified chemical fume hood to minimize inhalation exposure.
Eye & Face Protection	Chemical safety goggles and face shield	Provides protection against splashes and aerosols.
Hand Protection	Nitrile or neoprene gloves	Wear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.
Skin and Body Protection	Laboratory coat, long pants, and closed-toe shoes	Prevents skin contact with the chemical.
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.	Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits.

Experimental Protocols and Handling Procedures

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of **(2-Bromoethyl)cyclopentane** from receipt to disposal.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of **(2-Bromoethyl)cyclopentane**.

Representative Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol is a representative example of a nucleophilic substitution reaction using an alkyl bromide similar to **(2-Bromoethyl)cyclopentane** and should be adapted and optimized for specific research needs.

Objective: To synthesize 2-(azidoethyl)cyclopentane via an SN2 reaction.

Materials:

- **(2-Bromoethyl)cyclopentane**
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **(2-Bromoethyl)cyclopentane** (1.0 equivalent) in anhydrous DMF.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60°C and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

Adapted from a protocol for a similar compound.[\[3\]](#)

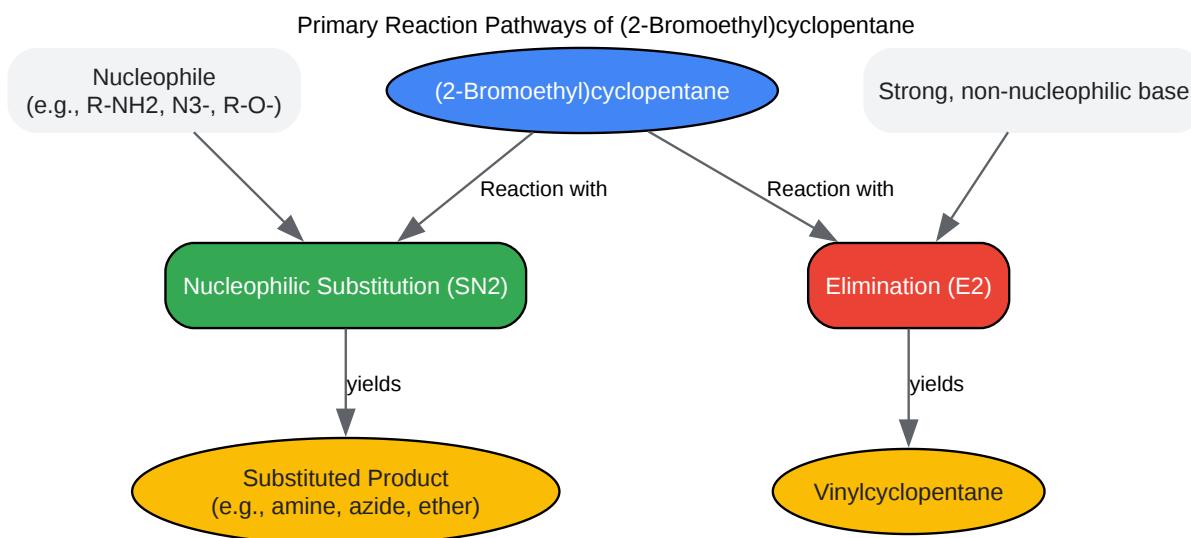
Spill, Leak, and Disposal Procedures

Spill and Leak Response

In the event of a spill or leak, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Waste Disposal

(2-Bromoethyl)cyclopentane and any contaminated materials should be considered hazardous waste.[\[4\]](#) Dispose of waste in accordance with local, state, and federal regulations.


Do not dispose of it down the drain. Contact a licensed professional waste disposal service for proper disposal.

Chemical Reactivity and Incompatibilities

(2-Bromoethyl)cyclopentane is a primary alkyl bromide and is susceptible to nucleophilic substitution and elimination reactions.^[1] It is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Signaling Pathways and Logical Relationships

The primary reactivity of **(2-Bromoethyl)cyclopentane** involves the carbon-bromine bond, where the bromine atom acts as a good leaving group. This allows for reactions with a wide range of nucleophiles. The following diagram illustrates the logical relationship of its primary reaction pathways.

[Click to download full resolution via product page](#)

Caption: Primary reaction pathways for **(2-Bromoethyl)cyclopentane**.

This technical guide is intended to provide essential safety and handling information. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before working

with **(2-Bromoethyl)cyclopentane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclopentane|CAS 18928-94-4|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190018#safety-and-handling-precautions-for-2-bromoethyl-cyclopentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com